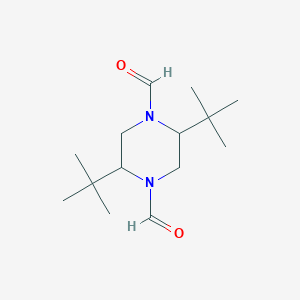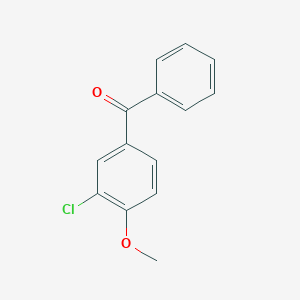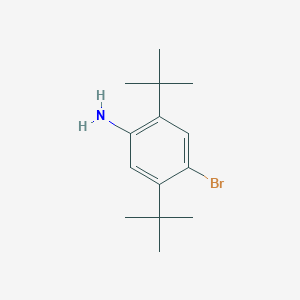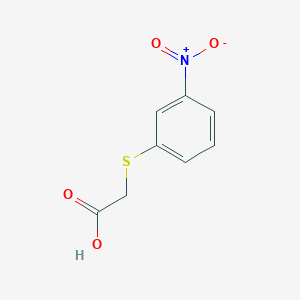
3-(2-Hydroxypropan-2-yl)benzoic acid
Vue d'ensemble
Description
3-(2-Hydroxypropan-2-yl)benzoic acid is a hydroxybenzoic acid . It is functionally related to salicylic acid . The molecular formula of this compound is C10H12O3 .
Synthesis Analysis
The synthesis of this compound from 3-ACETYLBENZOIC ACID and Methylmagnesium Bromide has been reported . Another synthesis method involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzoic acid group and a hydroxypropan-2-yl group . The exact mass of the molecule is 180.078644241 g/mol .Applications De Recherche Scientifique
Polymer Chemistry Applications
A study by Kishikawa, Hirai, and Kohmoto (2008) explored the fixation of multilayered structures of liquid-crystalline 2:1 complexes of a benzoic acid derivative and dipyridyl compounds. This research demonstrated the potential of benzoic acid derivatives in creating photopolymerizable materials with liquid crystal phases, showcasing their utility in advanced material science and engineering (Kishikawa, Hirai, & Kohmoto, 2008).
Development of Novel Fluorescence Probes
The development of novel fluorescence probes for detecting reactive oxygen species highlights another application. Setsukinai et al. (2003) synthesized 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and related compounds, demonstrating their effectiveness in selectively detecting highly reactive oxygen species, which are significant in biological and chemical applications (Setsukinai et al., 2003).
Bio-Based Chemical Production
Research on the bio-production of 3-hydroxypropanoic acid (3-HP), a chemical closely related to the compound of interest, from renewable resources has been advanced significantly. Jers et al. (2019) reviewed the latest advances in metabolic engineering and synthetic biology for producing 3-HP, a precursor for industrial chemicals and bioplastics, indicating the broader potential of related benzoic acid derivatives in sustainable chemical manufacturing (Jers, Kalantari, Garg, & Mijakovic, 2019).
Enzymatic Synthesis Applications
The enzymatic synthesis of (R)- and (S)-3-heteroaryl-3-hydroxy-propanoic acids and their derivatives from racemic benzoic acid derivatives showcases the versatility of these compounds in producing enantiomerically enriched products. Brem et al. (2009) developed multistep enzymatic procedures for this purpose, underlining the importance of benzoic acid derivatives in the pharmaceutical industry and organic synthesis (Brem, Paizs, Toșa, Vass, & Irimie, 2009).
Mécanisme D'action
Target of Action
It’s worth noting that benzofuran compounds, which share structural similarities with this compound, have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
A related compound with a fluorescein–phenol structure has been shown to react with peroxyl radicals and an oxidizing agent such as potassium ferricyanide . This reaction yields the corresponding peroxyl radical as observed by EPR analysis . The reaction of the sensor with peroxyl and alkoxyl radicals is also initiated by the formation of the phenoxyl radicals, which is followed by radical–radical reactions and product hydrolysis responsible for the release of fluorescein .
Biochemical Pathways
Benzofuran compounds, which are structurally similar, have been shown to impact a variety of biological pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds, which share structural similarities with this compound, have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Propriétés
IUPAC Name |
3-(2-hydroxypropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJJXKURUDQRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)

![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)(phenyl)methylene]-2,5-cyclohexadien-1-one](/img/structure/B373665.png)










![2-[(4-Hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B373680.png)